molecular formula C20H17ClFN5O3S B2883358 N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 902434-00-8

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2883358
CAS No.: 902434-00-8
M. Wt: 461.9
InChI Key: ZRHQHNSSBDLSKR-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-fluorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide features a triazoloquinazoline core substituted with methoxy and methyl groups, linked via a sulfanyl-acetamide bridge to a 4-chloro-2-fluorophenyl moiety. Its synthesis likely involves multi-step reactions, including cyclization of triazole precursors and S-alkylation, as observed in analogous triazoloquinazoline derivatives . Key structural features include:

  • Methoxy groups (8,9-position): Enhance solubility and modulate electronic properties.
  • Sulfanyl-acetamide linker: Facilitates interactions with thiol-rich biological targets (e.g., kinases or enzymes).
  • 4-Chloro-2-fluorophenyl group: Introduces steric and electronic effects for selectivity.

Structural confirmation of such compounds typically relies on ¹H/¹³C-NMR, IR, and MS spectroscopy . For instance, IR bands at ~1247–1255 cm⁻¹ confirm C=S stretching in triazole-thione tautomers, while the absence of C=O bands (1663–1682 cm⁻¹) distinguishes cyclized products from precursors .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c1-10-23-19-12-7-16(29-2)17(30-3)8-15(12)25-20(27(19)26-10)31-9-18(28)24-14-5-4-11(21)6-13(14)22/h4-8H,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHQHNSSBDLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-fluoroaniline and various triazoloquinazoline intermediates. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or other acylating agents.

    Substitution reactions: Employing nucleophilic or electrophilic substitution to introduce functional groups.

    Purification steps: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Automated purification systems: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name / ID Core Structure Substituents Biological Activity / Use Key References
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 8,9-dimethoxy; 2-methyl; sulfanyl-acetamide; 4-chloro-2-fluorophenyl Kinase inhibition (hypothesized)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9) [1,2,4]Triazole 2,4-difluorophenyl; phenylsulfonyl Antifungal, antibacterial
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl; sulfonamide Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide 2,6-dimethylphenyl; methoxy Fungicide
Key Observations:
  • Triazole vs.
  • Substituent Effects : The 4-chloro-2-fluorophenyl group in the target compound differs from 2,4-difluorophenyl groups in Compounds 7–9, which may alter steric hindrance and electronic interactions .
  • Linker Diversity : The sulfanyl-acetamide bridge contrasts with sulfonamide (flumetsulam) or oxazolidinyl (oxadixyl) linkers, affecting hydrogen-bonding and solubility .

Computational and Experimental Comparisons

a. Tautomerism and Stability

Compounds 7–9 exist as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data . The target compound’s triazoloquinazoline core likely adopts a stable tautomeric form due to extended conjugation, reducing reactivity compared to non-fused triazoles.

b. Molecular Similarity Metrics

Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6) to flumetsulam and oxadixyl due to shared acetamide/sulfonamide motifs but diverges in core structure .

c. Docking and Virtual Screening

Chemical Space Docking () suggests that substituents like 8,9-dimethoxy groups improve docking scores for kinase targets compared to simpler triazoles (e.g., Compounds 7–9) . However, halogenated phenyl groups (e.g., 4-chloro-2-fluoro) may reduce enrichment efficiency compared to non-halogenated analogues in some docking protocols .

Biological Activity

N-(4-Chloro-2-fluorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazoloquinazoline core with various substituents that may influence its biological activity. The presence of the sulfanyl group and the chlorofluorophenyl moiety are particularly noteworthy as they can enhance lipophilicity and possibly improve binding interactions with biological targets.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds related to this class have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The most active derivative exhibited an IC50 of 2.44 μM against HCT-116, indicating potent cytotoxicity .

The mechanism of action for this compound appears to involve:

  • DNA Intercalation : Studies indicate that the compound can intercalate into DNA, which disrupts replication and transcription processes. This is supported by findings showing that related compounds possess high binding affinity to DNA .
  • Topoisomerase II Inhibition : The compound may also act as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in cancer therapy:

  • Study on HepG2 Cells : A derivative similar to the target compound was tested against HepG2 cells and showed significant cytotoxicity with an IC50 of 6.29 μM , suggesting that modifications to the quinazoline structure can enhance therapeutic potential .
  • Comparative Analysis : In a comparative study, another derivative demonstrated higher cytotoxicity than previously known compounds, indicating that structural modifications can lead to improved biological activity .

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound 16HepG26.29DNA Intercalation
Compound 16HCT-1162.44Topoisomerase II Inhibition
Related DerivativeVarious2.44 - 9.43Cytotoxicity via DNA Damage

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